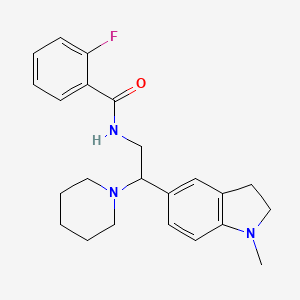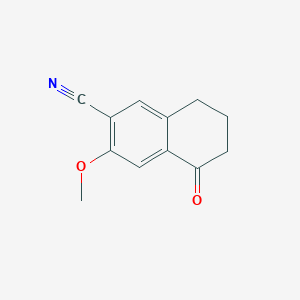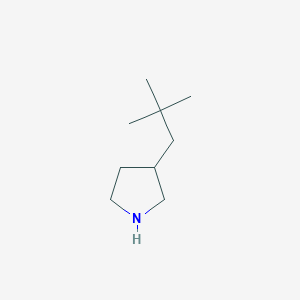
3-(2,2-Dimethylpropyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethylpropyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C9H19N It features a pyrrolidine ring substituted with a 2,2-dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-dimethylpropyl halides under basic conditions. One common method is the alkylation of pyrrolidine using 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
3-(2,2-Dimethylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
3-(2,2-Dimethylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,2-Dimethylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, lacking the 2,2-dimethylpropyl group.
2-(2,2-Dimethylpropyl)pyrrolidine: A similar compound with the substitution at a different position.
N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
Uniqueness
3-(2,2-Dimethylpropyl)pyrrolidine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities .
属性
IUPAC Name |
3-(2,2-dimethylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2,3)6-8-4-5-10-7-8/h8,10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYJHNSJFIDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)
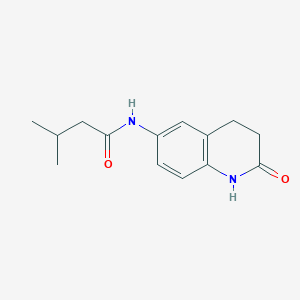
![3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B2655345.png)
![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)
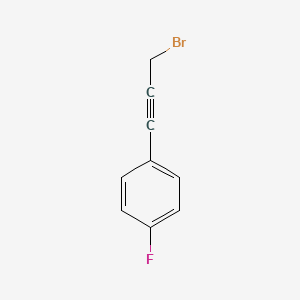
![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)
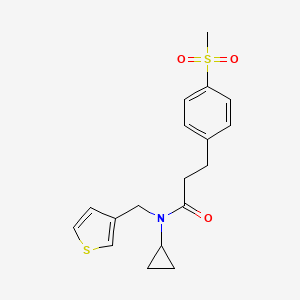
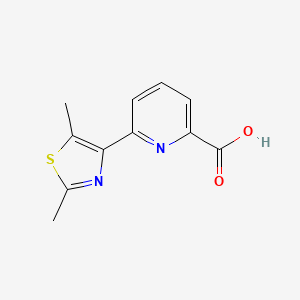
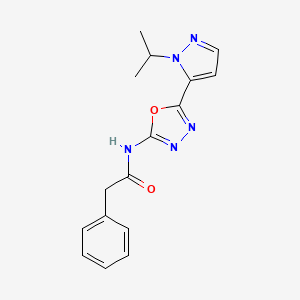
![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)
![3-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2655358.png)
